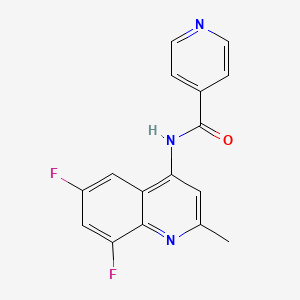

6-メトキシ-N-(2-メトキシフェニル)-2-オキソ-2H-クロメン-3-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chromene derivatives, including 6-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide , are significant due to their diverse pharmacological activities and applications in organic synthesis. These compounds have been explored for their potential in drug discovery, owing to their structural diversity and biological relevance.

Synthesis Analysis

The synthesis of chromene derivatives often involves strategies like etherification, oximation, and Beckmann rearrangement. For instance, compounds similar to the target molecule have been prepared by reacting rotenone and dimethyloxosulphonium methylide, leading to complex chromene structures through multi-step synthetic processes (Xiaodong Chen, Jiao Ye, & A. Hu, 2012).

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by the presence of a chromene moiety, which contributes to their chemical and biological properties. Crystallographic studies have revealed that these compounds can exhibit different conformations, influencing their interactions and stability (J. Reis et al., 2013).

Chemical Reactions and Properties

Chromene derivatives engage in various chemical reactions, including cyclization and substitution, which can modify their chemical structure and properties significantly. These reactions are pivotal in synthesizing novel compounds with potential therapeutic applications (P. Barili et al., 2001).

Physical Properties Analysis

The physical properties of chromene derivatives, such as solubility and crystal structure, are crucial for their application in drug formulation. Crystallographic analysis provides insights into their molecular conformation and intermolecular interactions, which are essential for understanding their behavior in biological systems (L. Gomes et al., 2015).

Chemical Properties Analysis

The chemical properties of chromene derivatives, including reactivity and stability, are influenced by their molecular structure. Studies on these compounds reveal how substitutions at different positions on the chromene core affect their chemical behavior, offering pathways to tailor their properties for specific applications (I. Yavari & Fakhrossadat Feiz-Javadian, 2006).

科学的研究の応用

- Oprea1_804620 は、抗がん剤として有望視されています。その独自の化学構造は、腫瘍の増殖と転移を阻害する可能性に貢献しています。 研究者らは、その作用機序を調査し、乳がん、肺がん、結腸がんなどの特定のがんの種類に対する有効性を調べています .

- 炎症は、様々な疾患において重要な役割を果たします。Oprea1_804620 は、免疫応答に関与する主要な経路を調節することにより、抗炎症効果を発揮します。 研究者らは、関節リウマチ、炎症性腸疾患、神経炎症性疾患などの状態に対する治療薬としての可能性を研究しています .

抗がん活性

抗炎症作用

将来の方向性

作用機序

Target of Action

The primary targets of Oprea1_804620 are yet to be definitively identified. It has been suggested that it may interact with certain proteins or receptors in the body . The role of these targets is typically to regulate various biological processes, and the interaction of Oprea1_804620 with these targets can modulate these processes .

Mode of Action

It is believed to interact with its targets, leading to changes in their function . This interaction could involve binding to the target, leading to activation or inhibition of the target’s function .

Biochemical Pathways

Given its potential interaction with various targets, it could influence several pathways . The downstream effects of these pathway alterations would depend on the specific pathways involved .

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound, influencing how much of the compound reaches its targets and how long it remains active in the body .

Result of Action

The molecular and cellular effects of Oprea1_804620’s action would depend on its specific targets and mode of action. These effects could range from changes in cellular signaling to alterations in gene expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Oprea1_804620. Factors such as temperature, pH, and the presence of other molecules could affect how Oprea1_804620 interacts with its targets .

特性

IUPAC Name |

6-methoxy-N-(2-methoxyphenyl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5/c1-22-12-7-8-15-11(9-12)10-13(18(21)24-15)17(20)19-14-5-3-4-6-16(14)23-2/h3-10H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMKJPWYKWILMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate](/img/structure/B2486680.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one](/img/structure/B2486683.png)

![3-(5-chlorothiophen-2-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2486685.png)

![1-[N-[(2-Methylpropan-2-yl)oxycarbonyl]anilino]cyclopropane-1-carboxylic acid](/img/structure/B2486687.png)

![2-(4-benzoylphenoxy)-N-{1-[(4-hydroxyphenyl)methyl]piperidin-4-yl}acetamide](/img/structure/B2486689.png)

![N'-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2486695.png)